molecular formula C13H22O2 B8184890 2-ethenylhex-5-enyl 2,2-dimethylpropanoate

2-ethenylhex-5-enyl 2,2-dimethylpropanoate

Cat. No.: B8184890
M. Wt: 210.31 g/mol
InChI Key: OCURWWAZIIKISQ-UHFFFAOYSA-N
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Description

It is a colorless liquid with a molecular weight of 210.32 g/mol . This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethenylhex-5-enyl 2,2-dimethylpropanoate can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using the above-mentioned methods. The choice of method depends on the availability of raw materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethenylhex-5-enyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

2-ethenylhex-5-enyl 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethenylhex-5-enyl 2,2-dimethylpropanoate involves its interaction with molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The vinyl group allows for further chemical modifications, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

2-ethenylhex-5-enyl 2,2-dimethylpropanoate can be compared with other similar compounds such as:

    Vinyl acetate: A simpler ester with a vinyl group, used in polymer production.

    Vinyl propionate: Another vinyl ester with a different carboxylic acid component.

    Vinyl butyrate: A vinyl ester with a longer carbon chain.

The uniqueness of this compound lies in its specific structure, which combines a vinyl group with a branched carboxylic acid, providing distinct reactivity and applications.

Properties

IUPAC Name

2-ethenylhex-5-enyl 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-6-8-9-11(7-2)10-15-12(14)13(3,4)5/h6-7,11H,1-2,8-10H2,3-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCURWWAZIIKISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC(CCC=C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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